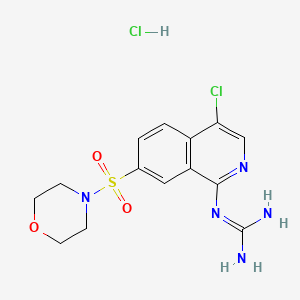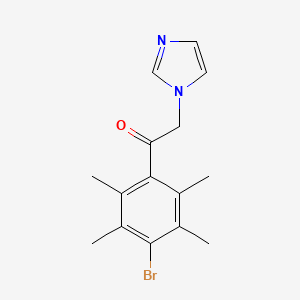
4'-Bromo-2-(1-imidazolyl)-2',3',5',6'-tetramethylacetophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromo-2,3,5,6-tetramethylphenyl)-2-imidazol-1-ylethanone is an organic compound that features a brominated aromatic ring and an imidazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromo-2,3,5,6-tetramethylphenyl)-2-imidazol-1-ylethanone typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like tetrahydrofuran and reagents such as tert-butyl lithium and iodine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-bromo-2,3,5,6-tetramethylphenyl)-2-imidazol-1-ylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the imidazole ring or the aromatic bromine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups like alkyl or aryl groups.
Aplicaciones Científicas De Investigación
1-(4-bromo-2,3,5,6-tetramethylphenyl)-2-imidazol-1-ylethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(4-bromo-2,3,5,6-tetramethylphenyl)-2-imidazol-1-ylethanone involves its interaction with molecular targets such as enzymes or receptors. The brominated aromatic ring and imidazole moiety can participate in various binding interactions, influencing biological pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-bromo-2,3,5,6-tetramethylphenyl)propan-2-one: Similar structure but lacks the imidazole group.
Tris(4-bromo-2,3,5,6-tetramethylphenyl)borane: Contains multiple brominated aromatic rings but different functional groups.
Uniqueness
1-(4-bromo-2,3,5,6-tetramethylphenyl)-2-imidazol-1-ylethanone is unique due to the presence of both a brominated aromatic ring and an imidazole moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
73931-92-7 |
|---|---|
Fórmula molecular |
C15H17BrN2O |
Peso molecular |
321.21 g/mol |
Nombre IUPAC |
1-(4-bromo-2,3,5,6-tetramethylphenyl)-2-imidazol-1-ylethanone |
InChI |
InChI=1S/C15H17BrN2O/c1-9-11(3)15(16)12(4)10(2)14(9)13(19)7-18-6-5-17-8-18/h5-6,8H,7H2,1-4H3 |
Clave InChI |
NOMMVAHXJWVYNX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1C(=O)CN2C=CN=C2)C)C)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



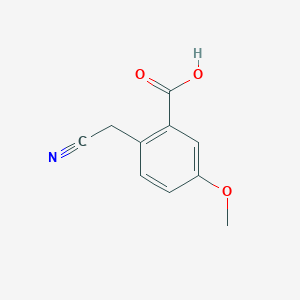


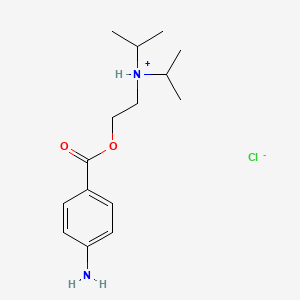
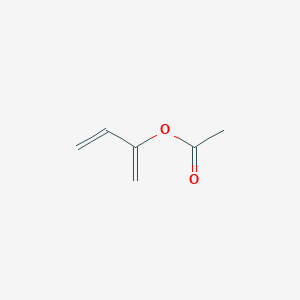

![Benzene,1,1'-[1,2-ethynediylbis(thiomethylene)]bis-](/img/structure/B13760364.png)
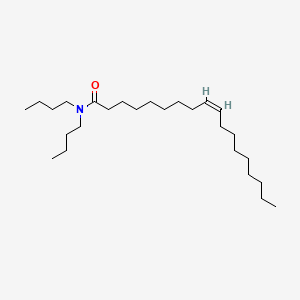
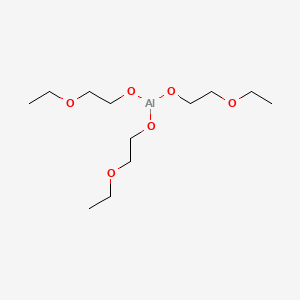
![4-[[4-amino-5-(2,6-difluorobenzoyl)-1,3-thiazol-2-yl]amino]-N-[(2S)-1-(dimethylamino)propan-2-yl]benzamide](/img/structure/B13760374.png)


